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6-Amino-3-chloro-2-fluorobenzaldehyde

Catalog No.
S15858043
CAS No.
M.F
C7H5ClFNO
M. Wt
173.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-3-chloro-2-fluorobenzaldehyde

Product Name

6-Amino-3-chloro-2-fluorobenzaldehyde

IUPAC Name

6-amino-3-chloro-2-fluorobenzaldehyde

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

InChI

InChI=1S/C7H5ClFNO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H,10H2

InChI Key

BUYKUSRHEDJMJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C=O)F)Cl

6-Amino-3-chloro-2-fluorobenzaldehyde is an organic compound characterized by the presence of an amino group, a chlorine atom, and a fluorine atom attached to a benzaldehyde structure. Its molecular formula is C7_7H6_6ClF N, and it features a benzene ring with an aldehyde functional group (-CHO) at one end and an amino group (-NH2_2) at the meta position relative to the aldehyde. This compound is notable for its halogenated nature, which can influence its reactivity and biological activity.

  • Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives using agents like potassium permanganate.
  • Reduction Reactions: The aldehyde can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Research indicates that 6-Amino-3-chloro-2-fluorobenzaldehyde exhibits potential biological activities, particularly in medicinal chemistry. It has been investigated for its role as a biochemical probe or inhibitor in enzymatic studies, showing promise in anti-inflammatory and anticancer activities. The unique combination of functional groups may allow it to interact with specific molecular targets, influencing various biological pathways .

Several synthetic routes have been developed for the preparation of 6-Amino-3-chloro-2-fluorobenzaldehyde:

  • Halogenation and Amination: Starting from 2-fluoro-3-chlorobenzaldehyde, an amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
  • Fluorination and Hydrolysis: A method involves fluorinating 2,3-dichlorobenzonitrile followed by hydrolysis to yield the desired aldehyde .
  • Direct Amination: In some cases, direct amination of chlorinated benzaldehydes using amines under specific conditions can yield 6-Amino-3-chloro-2-fluorobenzaldehyde .

The compound has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents due to its unique reactivity.
  • Chemical Research: Used as a building block in organic synthesis for developing more complex molecules.
  • Biological Studies: Investigated for its potential therapeutic properties and interactions with biological systems .

Studies on 6-Amino-3-chloro-2-fluorobenzaldehyde have focused on its interaction with various enzymes and receptors. The compound may modulate the activity of specific proteins involved in inflammation and cancer pathways. Interaction studies often utilize techniques such as enzyme inhibition assays to assess its effects on biological targets .

Several compounds share structural similarities with 6-Amino-3-chloro-2-fluorobenzaldehyde, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
2-Chloro-6-fluorobenzaldehydeC7_7H5_5ClF OHalogenated benzaldehyde used in pesticide production .
4-Amino-2-chloro-3-fluorobenzaldehydeC7_7H6_6ClF NSimilar structure with different substitution pattern affecting reactivity .
Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylateC12_12H12_12ClF N OExhibits potential therapeutic properties and is used in biochemical studies.

The uniqueness of 6-Amino-3-chloro-2-fluorobenzaldehyde lies in its specific arrangement of functional groups, which may enhance its reactivity compared to other similar compounds. Its potential applications in medicinal chemistry further differentiate it from its analogs.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

173.0043696 g/mol

Monoisotopic Mass

173.0043696 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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